Oxilorphan hydrochloride is a synthetic compound belonging to the morphinan family, primarily recognized for its role as an opioid antagonist. It was developed in the 1970s as a potential treatment for opioid addiction but was never commercialized. Oxilorphan acts primarily as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist, sharing pharmacological characteristics with naloxone, another well-known opioid antagonist. Its chemical structure includes a 14-hydroxy group, which is pivotal for its antagonistic activity against opioid receptors .
Oxilorphan is classified as a synthetic opioid antagonist. It is structurally related to other morphinan derivatives, including naloxone and butorphanol. The compound is produced through specific chemical synthesis routes that involve morphinan derivatives, making it distinct from naturally occurring opioids . Its systematic name is (5α)-17-(Cyclopropylmethyl)-14-hydroxy-3-methoxy-4,5-epoxymorphinan hydrochloride, with the molecular formula C₁₈H₂₃ClN₂O₃.
The synthesis of oxilorphan involves several critical steps:
Oxilorphan undergoes various chemical reactions that can modify its structure:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The specific conditions dictate the major products formed during these reactions.
Oxilorphan functions primarily as an antagonist at μ-opioid receptors, which are crucial in mediating pain relief and euphoria associated with opioid use. By blocking these receptors, oxilorphan can counteract the effects of opioid agonists like morphine or heroin. Additionally, its partial agonist activity at κ-opioid receptors may contribute to its unique pharmacological profile, potentially offering therapeutic benefits in managing opioid dependence without producing significant euphoria .
These properties are essential for understanding how oxilorphan may behave in biological systems and its potential applications.
Oxilorphan has been investigated primarily for its potential use in treating opioid addiction due to its ability to block the effects of opioids while providing some analgesic properties through its partial agonist activity at κ-opioid receptors. Although it was never marketed, research continues into its pharmacological profiles and possible applications in pain management and addiction therapy .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3